N-(2-cyclohexylethyl)piperidin-4-amine
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Overview
Description
N-(2-cyclohexylethyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of N-(2-cyclohexylethyl)piperidin-4-amine can be achieved through several methods. One common approach involves the reductive amination of piperidine derivatives. This method typically involves the condensation of amines with aldehydes or ketones, followed by the reduction of the imine group . Industrial production methods often employ continuous flow reactions and microwave irradiation to enhance efficiency and yield .
Chemical Reactions Analysis
N-(2-cyclohexylethyl)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like thionyl chloride . Major products formed from these reactions include substituted piperidines and piperidinones .
Scientific Research Applications
N-(2-cyclohexylethyl)piperidin-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex organic compounds. In biology, it serves as a precursor for developing biologically active molecules. In medicine, piperidine derivatives are explored for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities . In the industry, these compounds are utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(2-cyclohexylethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit their effects by binding to receptors or enzymes, thereby modulating their activity. For example, some piperidine compounds act as inhibitors of enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
N-(2-cyclohexylethyl)piperidin-4-amine can be compared with other piperidine derivatives such as N-phenylpiperidin-4-amine and N-(piperidin-4-yl)benzamide. While these compounds share the piperidine core structure, their substituents and functional groups confer unique properties and activities. For instance, N-phenylpiperidin-4-amine is known for its use in precursor chemicals, whereas N-(piperidin-4-yl)benzamide has been investigated for its anticancer properties .
Properties
Molecular Formula |
C13H26N2 |
---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
N-(2-cyclohexylethyl)piperidin-4-amine |
InChI |
InChI=1S/C13H26N2/c1-2-4-12(5-3-1)6-11-15-13-7-9-14-10-8-13/h12-15H,1-11H2 |
InChI Key |
PVYQYFUUXLPJOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCNC2CCNCC2 |
Origin of Product |
United States |
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